molecular formula C7H9Cl2NO B2723175 O-(2-Chlorobenzyl)hydroxylamine hydrochloride CAS No. 5555-48-6

O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2723175
CAS No.: 5555-48-6
M. Wt: 194.06
InChI Key: GZKKABCYIDGALV-UHFFFAOYSA-N
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Description

O-(2-Chlorobenzyl)hydroxylamine hydrochloride (CAS: 5555-48-6) is a hydroxylamine derivative with a 2-chlorobenzyl substituent. Its molecular formula is C₇H₉Cl₂NO, and it is typically available in industrial-grade purity (95–99%) . This compound is synthesized via alkylation of N-hydroxyphthalimide with 2-chlorobenzyl bromide, followed by hydrazinolysis and hydrochloric acid treatment, a method analogous to other O-benzyl hydroxylamine derivatives .

Properties

IUPAC Name

O-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKABCYIDGALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Chlorobenzyl Chloride with Hydroxylamine Hydrochloride

The most direct route involves the alkylation of hydroxylamine hydrochloride using 2-chlorobenzyl chloride under basic conditions. This method leverages the nucleophilic displacement of chloride by the hydroxylamine anion.

Procedure :

  • Dissolve hydroxylamine hydrochloride (1.1 eq) in anhydrous ethanol.
  • Add sodium hydroxide (1.5 eq) to generate the hydroxylamine anion in situ.
  • Introduce 2-chlorobenzyl chloride (1.0 eq) dropwise at 0°C.
  • Warm the reaction to room temperature and stir for 4–6 hours.
  • Acidify the mixture with concentrated HCl to precipitate the product.

Key Parameters :

  • Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).
  • Base : Sodium hydroxide or potassium carbonate.
  • Yield : 65–72% after recrystallization from ethanol/water.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism , where the hydroxylamine anion attacks the electrophilic benzylic carbon, displacing chloride. Steric hindrance from the ortho-chloro substituent slightly reduces reaction efficiency compared to para-substituted analogs.

Mitsunobu-Inspired O-Alkylation

Triphenylphosphine/Diisopropyl Azodicarboxylate (DIAD)-Mediated Coupling

This method, adapted from PMC literature, employs a Mitsunobu-like reaction to couple 2-chlorobenzyl alcohol with N-hydroxylphthalimide, followed by deprotection to yield the target compound.

Procedure :

  • Combine 2-chlorobenzyl alcohol (1.0 eq), N-hydroxylphthalimide (1.1 eq), and triphenylphosphine (1.1 eq) in tetrahydrofuran (THF).
  • Cool to 0°C and add DIAD (1.1 eq) dropwise.
  • Stir at room temperature for 3 hours.
  • Filter and concentrate the mixture.
  • Treat the intermediate with hydrazine monohydrate to remove the phthalimide group.
  • Precipitate the product using HCl in ether.

Key Parameters :

  • Solvent : THF (ensures solubility of intermediates).
  • Deprotection : Hydrazine monohydrate in methanol.
  • Yield : 81–83% after column chromatography.

Advantages :

  • Avoids handling reactive benzyl halides.
  • High regioselectivity due to mild conditions.

Ketoxime Ether Hydrolysis

Benzylation of Ketoxime Followed by Acidic Hydrolysis

A patent-published approach involves the alkylation of acetone oxime with 2-chlorobenzyl chloride, followed by hydrolysis to release hydroxylamine hydrochloride.

Procedure :

  • React acetone oxime (1.0 eq) with 2-chlorobenzyl chloride (1.2 eq) in toluene.
  • Add potassium hydroxide (1.5 eq) as a base.
  • Stir at 60°C for 2 hours.
  • Extract the ketoxime ether and concentrate.
  • Hydrolyze the ether with 20% HCl under reflux.
  • Distill off acetone and isolate the product via vacuum filtration.

Key Parameters :

  • Hydrolysis Temperature : 80–90°C (prevents decomposition).
  • Yield : 70–75% after recrystallization.

Mechanistic Pathway :
The benzylation step forms a stable oxime ether, which undergoes acid-catalyzed hydrolysis to cleave the O-benzyl group, regenerating hydroxylamine.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 65–72 95–98 Industrial High
Mitsunobu-like Alkylation 81–83 >99 Lab-scale Moderate
Ketoxime Hydrolysis 70–75 90–95 Pilot-scale Low

Critical Observations :

  • Nucleophilic Substitution : Preferred for large-scale production due to low-cost reagents but requires stringent control of stoichiometry to minimize di-alkylation byproducts.
  • Mitsunobu-like Alkylation : Delivers higher purity and yield but relies on expensive DIAD and triphenylphosphine, limiting industrial application.
  • Ketoxime Hydrolysis : Balances cost and yield but involves multi-step purification to remove residual ketones.

Optimization Strategies and Troubleshooting

Mitigating Di-Alkylation in Nucleophilic Substitution

Excess hydroxylamine hydrochloride (1.5 eq) and slow addition of 2-chlorobenzyl chloride reduce di-alkylated impurities. Recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%.

Enhancing Mitsunobu Reaction Efficiency

Replacing DIAD with diethyl azodicarboxylate (DEAD) lowers costs by 40% without compromising yield. Additionally, substituting N-hydroxylphthalimide with N-hydroxysuccinimide improves solubility in THF.

Accelerating Ketoxime Hydrolysis

Microwave-assisted hydrolysis at 100°C reduces reaction time from 6 hours to 45 minutes, achieving 78% yield with minimal degradation.

Chemical Reactions Analysis

Types of Reactions

O-(2-Chlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

O-(2-Chlorobenzyl)hydroxylamine hydrochloride plays a crucial role in the synthesis of several pharmaceuticals. It is particularly noted for its use in developing antihypertensive and anti-inflammatory drugs. The compound acts as an intermediate in the synthesis of complex molecules, enhancing the efficacy of therapeutic agents.

Case Study: Synthesis of Clarithromycin

  • The compound has been identified as an essential intermediate in the synthesis of clarithromycin, a widely used macrolide antibiotic. The process involves the reaction of erythromycin A with hydroxylamine derivatives, leading to the formation of key oxime intermediates that facilitate further modifications to produce clarithromycin .

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for synthesizing various organic compounds. Its reactivity allows chemists to construct complex molecular architectures efficiently.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Ketoxime FormationCondensation with ketones70-90%
Oxime SynthesisReaction with aldehydes75-85%
Amine DerivativesFormation of substituted amines60-80%

Analytical Chemistry

The compound is utilized in analytical methods for detecting and quantifying amines and aldehydes. Its ability to form stable derivatives makes it valuable for quality control in pharmaceutical manufacturing.

Application Example: Quality Control

  • This compound is used in high-performance liquid chromatography (HPLC) methods to ensure the purity and concentration of active pharmaceutical ingredients (APIs). Its derivatives exhibit distinct retention times, facilitating accurate quantification .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme mechanisms and interactions. It serves as a tool for probing biological pathways and identifying potential therapeutic targets.

Case Study: IDO1 Inhibition

  • Research has demonstrated that derivatives of hydroxylamines, including O-(2-Chlorobenzyl)hydroxylamine, exhibit potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune regulation and cancer progression. These compounds showed sub-micromolar activity in cell-based assays, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of O-(2-Chlorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form stable intermediates with carbonyl compounds, leading to the formation of oximes or other derivatives. This reactivity makes it a valuable reagent in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between O-(2-Chlorobenzyl)hydroxylamine hydrochloride and its analogs are outlined below, with supporting data from diverse sources.

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Applications Purity/Availability
O-(2-Chlorobenzyl)hydroxylamine HCl 5555-48-6 C₇H₉Cl₂NO 202.06 Not reported Pharmaceutical intermediates 95–99% (Industrial grade)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl 57981-02-9 C₆F₅CH₂ONH₂·HCl 249.56 215 Derivatization for GC/MS >98.0%
O-(4-Methoxybenzyl)hydroxylamine HCl 876-33-5 C₈H₁₂ClNO₂ 189.64 Not reported Aldose reductase inhibitors Research grade
O-(2,4-Dichlorobenzyl)hydroxylamine HCl 51572-93-1 C₇H₈Cl₃NO 228.50 155–156 Organic synthesis intermediate >98%
O-(2-Fluorobenzyl)hydroxylamine 367-21-1583 C₇H₇FClNO Not reported Not reported Not specified Not reported

Biological Activity

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities and applications in pharmaceutical development, organic synthesis, and analytical chemistry. This article delves into its biological activity, highlighting key findings from recent studies, applications in research, and potential therapeutic implications.

  • Chemical Formula : C7_7H8_8ClN2_2O·HCl
  • Molecular Weight : 188.06 g/mol
  • CAS Number : 19974989

This compound is characterized by the presence of a hydroxylamine functional group attached to a chlorobenzyl moiety, which contributes to its reactivity and biological effects.

1. Pharmaceutical Applications

This compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting hypertension and inflammation. Its role as a precursor in drug development has been documented, with studies indicating its potential to enhance the efficacy of antihypertensive agents by modulating enzyme activity involved in vascular regulation .

2. Mechanistic Studies

Recent research has focused on the compound's interaction with key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme linked to immune suppression in cancer and chronic infections. Inhibitors derived from O-benzylhydroxylamine demonstrate sub-micromolar potency against IDO1, suggesting that this compound may also possess similar inhibitory effects .

3. Enzyme Interactions

Studies have explored the biochemical mechanisms through which this compound affects enzyme activity. It has been observed that this compound can modulate the activity of ammonia-oxidizing bacteria (AOB), enhancing their growth under specific conditions by providing hydroxylamine as a substrate for nitrification processes . This interaction highlights its potential role in environmental biochemistry.

4. Analytical Chemistry

In analytical applications, this compound serves as a reagent for detecting and quantifying amines and aldehydes. Its ability to form stable derivatives with carbonyl compounds facilitates accurate analysis in quality control processes within pharmaceutical manufacturing .

Case Study 1: Inhibition of IDO1

A study conducted on various derivatives of O-benzylhydroxylamine revealed that modifications to the aromatic ring significantly enhanced inhibitory potency against IDO1. The lead compound demonstrated nanomolar-level potency in cell-based assays, positioning it as a promising candidate for further development in cancer therapy .

Case Study 2: Environmental Impact on Nitrosomonas europaea

Research investigating the effects of hydroxylamine on Nitrosomonas europaea showed that exogenous hydroxylamine addition could enhance ammonia oxidation rates while simultaneously inhibiting nitrite oxidation at higher concentrations. This dual effect indicates a complex interaction between hydroxylamine and microbial metabolism in nitrification processes .

Summary of Findings

Property Details
Pharmaceutical Use Precursor for antihypertensive and anti-inflammatory drugs
Enzyme Inhibition Inhibits IDO1; potential use in cancer therapy
Microbial Interaction Enhances growth of ammonia-oxidizing bacteria; affects nitrification processes
Analytical Applications Used for detecting amines and aldehydes in quality control processes

Q & A

Q. What are the common synthetic routes for preparing O-(2-Chlorobenzyl)hydroxylamine hydrochloride in academic research?

this compound is typically synthesized via nucleophilic substitution. For example, reacting 2-chlorobenzyl chloride with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium hydroxide) at room temperature yields the product . Key factors include maintaining stoichiometric ratios (1:1 molar ratio of reagents) and controlling pH to avoid side reactions. Solvent choice (e.g., ethanol or water) and reaction time (4–6 hours) also influence yield.

Q. How is this compound utilized in synthesizing heterocyclic compounds?

This compound serves as a precursor for oxime intermediates, which are cyclized to form heterocycles like isoxazolines and tetrazolinones. For instance, in the synthesis of antimicrobial isoxazoline derivatives, it reacts with chalcones under alkaline conditions to form oxime intermediates, followed by cyclization . In tetrazolinone synthesis, it replaces phenylhydroxylamine to introduce the 2-chlorobenzyloxyimino group, enabling structural diversification .

Q. What safety precautions are critical when handling this compound?

Due to its hygroscopic nature and potential decomposition in moist air, storage in airtight containers under inert gas is recommended. Personal protective equipment (gloves, goggles) is essential to avoid skin/eye contact. Decomposition products may include chlorinated gases, necessitating fume hood use .

Advanced Questions

Q. What analytical challenges arise when quantifying residual this compound in pharmaceutical intermediates?

Residual quantification is challenging due to low UV absorption and matrix interference. A validated pre-column derivatization HPLC-UV method addresses this:

  • Derivatization : React with benzaldehyde to form benzaldoxime, enhancing detectability.

  • Optimized Conditions : 25°C for 30 minutes with 100 µL derivatization reagent.

  • Validation Metrics :

    ParameterValue
    LOQ12 ppm
    Linear Range12–360 ppm (R² >0.999)
    Accuracy98–102% recovery

This method ensures sensitivity and specificity in complex matrices .

Q. How does the 2-chlorobenzyl substituent influence reactivity compared to other benzyl derivatives?

The electron-withdrawing chlorine atom increases electrophilicity at the benzylic position, enhancing nucleophilic substitution rates. For example, in oxime formation, the 2-chloro group stabilizes transition states via inductive effects, improving reaction efficiency compared to non-halogenated analogs. Conversely, steric hindrance may reduce reactivity in bulky substrates .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility for aryl halides.
  • Catalysts : Using EDCI or HOBt in coupling reactions enhances yields (e.g., 60% yield in phenazine carboxamide synthesis) .
  • Temperature : Mild conditions (20–25°C) prevent decomposition, while elevated temperatures (50–60°C) accelerate cyclization .

Q. How do structural modifications of the benzyl group affect biological activity in antimicrobial studies?

Substituents like chlorine enhance lipophilicity, improving membrane penetration. In isoxazoline derivatives, the 2-chlorobenzyl group shows higher antifungal activity (MIC 8 µg/mL against Candida albicans) compared to methyl or methoxy analogs . Comparative studies suggest halogenated derivatives exhibit stronger bacterial growth inhibition due to enhanced electrophilic interactions .

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₉Cl₂NO
Molecular Weight202.06 g/mol
Melting PointDecomposes at ~151°C
SolubilityHighly soluble in water, alcohols
StabilityHygroscopic; store anhydrous

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